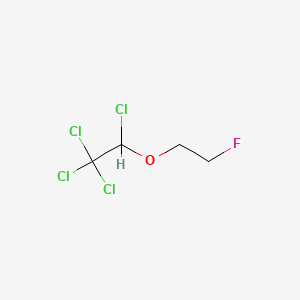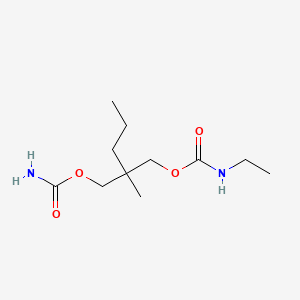
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound that belongs to the class of carbamates. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes both carbamate and ethylcarbamate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methyl-2-propyl-1,3-propanediol} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has applications in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The pathways involved can include modulation of neurotransmitter activity or inhibition of metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Carisoprodol: A muscle relaxant with a similar carbamate structure.
Meprobamate: An anxiolytic drug that shares structural similarities.
Lorbamate: Another compound with related pharmacological properties.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate is unique due to its dual functional groups, which confer distinct chemical and biological properties. Its combination of carbamate and ethylcarbamate groups allows for versatile applications in various fields.
Propiedades
Número CAS |
2589-17-5 |
|---|---|
Fórmula molecular |
C11H22N2O4 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-ethylcarbamate |
InChI |
InChI=1S/C11H22N2O4/c1-4-6-11(3,7-16-9(12)14)8-17-10(15)13-5-2/h4-8H2,1-3H3,(H2,12,14)(H,13,15) |
Clave InChI |
LORFBSZZGKKTAK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)N)COC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



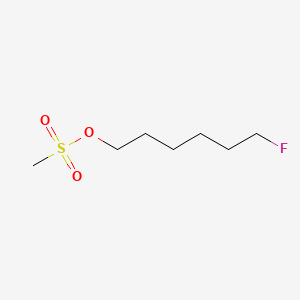
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
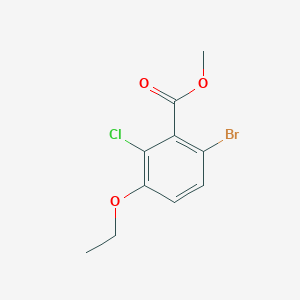
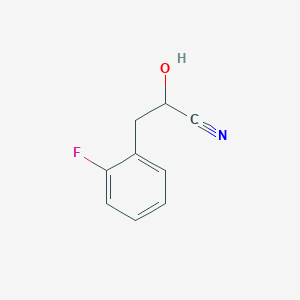
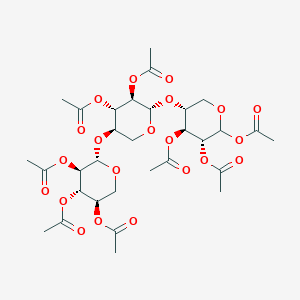
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)

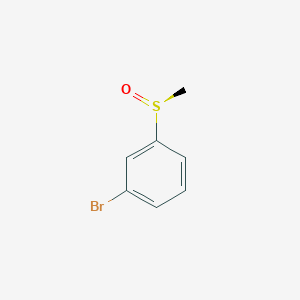
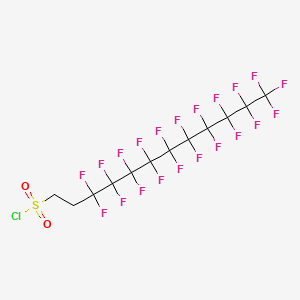
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)

